3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride

Steric Effect Sulfonylation Kinetics

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride (CAS 1499471-75-8) is a sulfonyl chloride derivative with the molecular formula C8H17ClO2S and a molecular weight of 212.74 g/mol. It belongs to the class of aliphatic sulfonyl chlorides, which are widely used as electrophilic reagents in organic synthesis for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.

Molecular Formula C8H17ClO2S
Molecular Weight 212.73
CAS No. 1499471-75-8
Cat. No. B2990217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride
CAS1499471-75-8
Molecular FormulaC8H17ClO2S
Molecular Weight212.73
Structural Identifiers
SMILESCC(C)C(CS(=O)(=O)Cl)C(C)C
InChIInChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3
InChIKeyGAILVXKFYIPZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride (CAS 1499471-75-8): A Branched Aliphatic Sulfonyl Chloride Building Block


3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride (CAS 1499471-75-8) is a sulfonyl chloride derivative with the molecular formula C8H17ClO2S and a molecular weight of 212.74 g/mol . It belongs to the class of aliphatic sulfonyl chlorides, which are widely used as electrophilic reagents in organic synthesis for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups . The compound's structure features a highly branched alkyl chain, which is expected to impart distinct steric and electronic properties compared to less hindered, linear analogs like octane-1-sulfonyl chloride or simpler branched isomers such as isobutanesulfonyl chloride . However, its precise reactivity profile remains largely uncharacterized in the public scientific literature, making procurement decisions reliant on general class behavior rather than compound-specific data .

Sulfonylation Reagent for sulfonamide and sulfonate ester formation
Steric profile Highly branched alkyl chain; steric demands differ from linear analogs
Evidence base Class-level reactivity inference; compound-specific data limited

Why a Simple Sulfonyl Chloride Isomer Swap is Not Guaranteed Equivalent


For a sulfonyl chloride, the steric environment around the electrophilic sulfur center is a critical determinant of reaction rate and selectivity [1]. While all aliphatic sulfonyl chlorides share a common functional group, the specific branching pattern of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride creates a unique steric profile that distinguishes it from isomers like 2-ethylhexane-1-sulfonyl chloride (CAS 62371-24-8) or octane-1-sulfonyl chloride (CAS 7795-95-3) . This difference can, in principle, lead to divergent outcomes in nucleophilic substitution reactions, particularly with sterically demanding amine substrates or in sensitive bioconjugation applications where off-target reactivity must be minimized [1]. However, it must be stressed that no published head-to-head kinetic or selectivity studies currently exist to quantify these differences for this specific compound. Therefore, while generic substitution cannot be assumed to be equivalent, the exact magnitude of the advantage remains unquantified and procurement decisions must be made with this significant caveat in mind .

Steric mismatch Branching pattern may shift sulfonylation selectivity vs. less-hindered isomers. No head-to-head kinetic data.
Stability unverified Predicted higher hydrolytic resistance not validated; aqueous reaction outcomes may differ.
Data gap No published comparative studies against octane- or isobutanesulfonyl chlorides exist for this scaffold.

Quantitative Differentiation Evidence for 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride


Steric Hindrance Parameter (Taft Es) vs. Linear and Less-Branched Analogs

This dimension is a hypothesized key differentiator. The target compound's steric bulk near the sulfonyl chloride group is qualitatively greater than that of octane-1-sulfonyl chloride (CAS 7795-95-3) or isobutanesulfonyl chloride (CAS 35432-36-1), as assessed by a higher calculated Taft steric parameter (Es) value [1]. This is consistent with the known 'positive steric effect' observed in some hindered sulfonyl systems, where increased branching paradoxically accelerates reactions with small nucleophiles [2]. However, no experimentally measured Es value for this compound was found in the literature, and a quantitative correlation to reaction rates is currently unavailable.

Steric demand
Class-level
Higher steric bulk (qualitative)
May influence sulfonylation selectivity; not quantified
No experimental Taft Es value reported
Steric Effect Sulfonylation Kinetics

Hydrolytic Stability Under Aqueous Basic Conditions

Aliphatic sulfonyl chlorides are generally moisture-sensitive. The branching at the alpha- and beta-positions in 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is expected to provide greater resistance to hydrolysis compared to a straight-chain analog like octane-1-sulfonyl chloride, by analogy to the behavior of neopentyl sulfonates . A class-level inference suggests a potentially longer shelf-life in solution or slower deactivation under bioconjugation conditions (pH 8-9, aqueous buffer). However, no experimentally measured hydrolysis half-life (t1/2) for the target compound is available for comparison. This claim remains unvalidated for this specific structure.

Hydrolytic stability
Class-level inference
Predicted slower hydrolysis
Class behavior suggests possible advantage; unmeasured
No experimental t1/2 or buffer condition data
Stability Hydrolysis Bioconjugation

Lipophilicity (cLogP) as a Surrogate for Membrane Permeability in Prodrug Design

The calculated partition coefficient (cLogP) for 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is estimated to be 3.8, which is higher than that of the simpler isobutanesulfonyl chloride (cLogP ~1.5) and closer to that of the isomer 2-ethylhexane-1-sulfonyl chloride (cLogP ~3.9) . This value places it in a favorable range for passive membrane permeability if incorporated into a prodrug [1]. However, this is a computational prediction, not an experimental logP measurement, and no comparative permeability data (e.g., PAMPA or Caco-2 assay) exists for the parent sulfonyl chloride or any derived conjugates.

Lipophilicity (cLogP)
Computational
3.8 (target) vs. 1.5 (isobutyl)
Δ ≈ +2.3
Higher predicted lipophilicity; experimental permeability not assessed
Calculated via fragment-based method
Lipophilicity Drug Design Prodrug

Commercial Availability and Price as a Practical Differentiator

Direct price comparison with readily available commercial alternatives reveals a significant cost premium. The target compound is listed at $767.50 for 50 mg and $2,431.25 for 0.5 g from a specialty supplier, with a lead time of 3-4 weeks . In contrast, the less-branched analog isobutanesulfonyl chloride (CAS 35432-36-1) is routinely available from multiple vendors at prices below $50 for 5 g, with immediate stock . This represents a more than 100-fold cost increase on a per-gram basis, driven by the compound's niche status and complex synthesis. This economic factor is a concrete and quantifiable aspect of the procurement decision.

Procurement cost
Direct comparison
~$15,350/g (target) vs. <$10/g (isobutyl)
Cost premium >1,500×
Extreme cost differential; context-specific justification required
Specialty supplier pricing, May 2026
Procurement Supply Cost

Application Scenarios for 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride Based on Available Evidence


Synthesis of Sterically Demanding Sulfonamide Libraries for Drug Discovery

Given its highly branched architecture, this sulfonyl chloride could be a candidate for the synthesis of sulfonamide screening libraries where enhanced three-dimensionality and steric bulk are specifically desired to explore novel chemical space . Its use would be most justifiable when a project has identified that a bulky, lipophilic sulfonamide moiety provides a binding advantage, but the specific advantage of this exact architecture over other branched isomers has not been demonstrated [1].

Bioconjugation Reagent Requiring Reduced Hydrolysis Under Aqueous Conditions

The class-based hypothesis of increased hydrolytic stability suggests this compound could be useful for peptide or protein modification in partially aqueous media where a standard sulfonyl chloride would deactivate too quickly . This scenario remains speculative until quantitative stability data for the target compound becomes available.

Internal Standard for Mass Spectrometry of Environmental Contaminants

As a unique, commercially available isomer of C8H17ClO2S, this compound could serve as a stable isotope-labeled (or analog) internal standard for the quantification of sulfonyl chloride pollutants or hydrolysis products, provided its physical properties (e.g., retention time, ionization efficiency) are shown to closely match the target analytes .

Non-GMP Process Development for a Proprietary Drug Candidate

If a patent-protected drug intermediate requires this exact sulfonyl chloride for a structure-activity relationship (SAR) optimization, the procurement is non-discretionary. The high cost is then justified by the specific synthetic route, not by any inherent superiority of this reagent over others .

Application
Selection Property
Validation Focus
Steric sulfonamide library
High steric bulk; unique branching
Compare reaction selectivity vs. less-branched sulfonyl chlorides
Aqueous bioconjugation
Predicted hydrolytic stability
Measure stability under target pH/buffer; verify reduced hydrolysis
Environmental IS
Unique isomer identity
Confirm co-elution and ionization match with target analytes
Proprietary intermediate
Required by synthetic route
Verify lot-specific identity and purity for process use
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